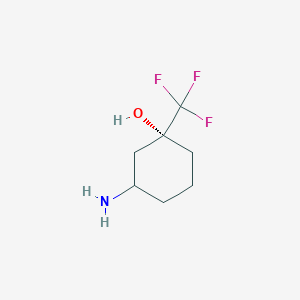
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol is a chiral compound with significant potential in various fields, including pharmaceuticals and chemical research. The presence of the trifluoromethyl group and the amino group on the cyclohexane ring makes it a versatile intermediate for synthesizing various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone as the starting material.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Amination: The amino group is introduced through reductive amination, using reagents such as ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production methods focus on optimizing yield, purity, and cost-effectiveness. One such method involves the use of biocatalysts for the enantioselective synthesis of this compound, which offers high optical purity and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted cyclohexanols, cyclohexanones, and cyclohexylamines, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and studying enzyme-substrate interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of (1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol
- (1R,4R)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Uniqueness
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol is unique due to the specific positioning of the trifluoromethyl and amino groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate for synthesizing a wide range of bioactive compounds .
Propiedades
Fórmula molecular |
C7H12F3NO |
|---|---|
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5?,6-/m1/s1 |
Clave InChI |
IJUVZQHBPFIBHU-PRJDIBJQSA-N |
SMILES isomérico |
C1CC(C[C@](C1)(C(F)(F)F)O)N |
SMILES canónico |
C1CC(CC(C1)(C(F)(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



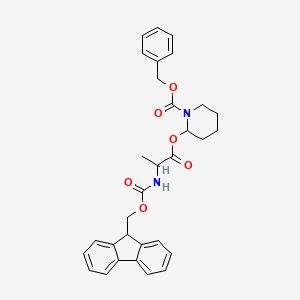
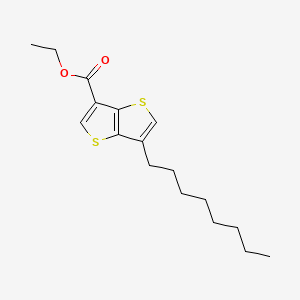

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
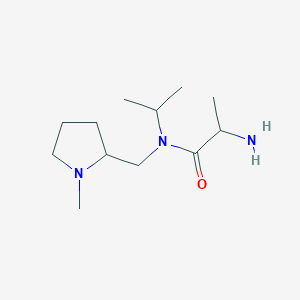
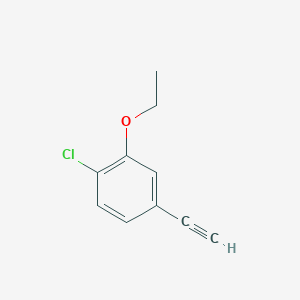

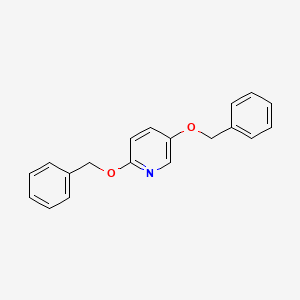
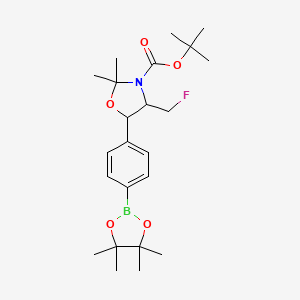
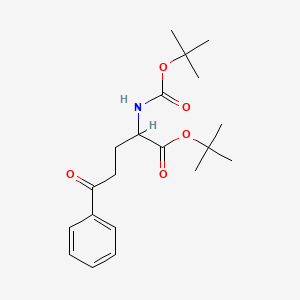
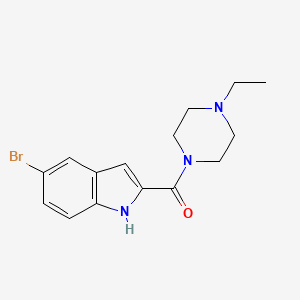
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)
